molecular formula C23H20FN3O2S2 B2771576 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide CAS No. 1260936-91-1

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide

Cat. No.: B2771576
CAS No.: 1260936-91-1
M. Wt: 453.55
InChI Key: DZSZQQPNRXTCCU-UHFFFAOYSA-N
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Description

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-14-3-8-19(15(2)11-14)27-22(29)21-18(9-10-30-21)26-23(27)31-13-20(28)25-12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSZQQPNRXTCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N4O2S
  • Molecular Weight : 372.5 g/mol
  • IUPAC Name : this compound

This compound features a thienopyrimidine core with a sulfanyl group that enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Thienopyrimidine Core : The thienopyrimidine structure is synthesized through cyclization reactions involving thioketones and substituted anilines.
  • Sulfanylation : Introduction of the sulfanyl group is achieved using thiol reagents.
  • Acetamide Formation : The final step involves acylation with 4-fluorobenzylamine to yield the target compound.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated:

  • Cell Proliferation Inhibition : The compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1/S checkpoint.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)25Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

  • Bacterial Strains : Exhibited effective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungal Strains : Showed antifungal activity against Candida albicans.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Candida albicans64 µg/mL

Case Studies

  • In Vivo Studies : A study conducted on mice bearing tumor xenografts showed that treatment with the compound resulted in significant tumor reduction compared to control groups.
    • Tumor Volume Reduction : Approximately 60% reduction in tumor volume was observed after four weeks of treatment.
  • Synergistic Effects : Combination therapy studies indicated that when used alongside standard chemotherapeutic agents like doxorubicin, the compound enhanced the overall efficacy while reducing side effects.

Q & A

Q. What are the typical synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:

  • Core formation : Cyclization of thiophene and pyrimidine precursors under reflux in polar solvents (e.g., ethanol or DMF) with bases like K₂CO₃ .
  • Sulfanyl-acetamide coupling : Thiol-alkylation using mercapto intermediates and halogenated acetamides, typically catalyzed by triethylamine .
  • Purification : Column chromatography or recrystallization to achieve >95% purity . Optimization focuses on solvent polarity (e.g., DMF for enhanced solubility), temperature control (60–100°C), and catalyst selection to maximize yields (reported 60–75%) .

Q. Which characterization techniques are essential for confirming structural integrity?

Critical techniques include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing thienopyrimidine ring protons at δ 6.8–8.2 ppm) .
  • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
    • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity .
    • Thermal analysis : DSC confirms melting points (~200–220°C) and thermal stability .

Q. How should researchers design initial biological screening assays?

Prioritize in vitro assays to evaluate:

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic pathways .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity or solvent effects). Strategies include:

  • Dose-response normalization : Adjust for differences in compound solubility (use DMSO controls ≤0.1%) .
  • Orthogonal assays : Validate results with complementary methods (e.g., apoptosis assays alongside MTT) .
  • Metabolic stability testing : Liver microsome assays to rule out rapid degradation .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

SAR studies require systematic substitution of functional groups:

  • Substituent variation : Compare analogs with modified aryl (e.g., 3,5-dimethylphenyl vs. 4-fluorobenzyl) or acetamide groups .
  • Bioisosteric replacement : Replace sulfanyl with selenyl or ether linkages to assess potency .
Analog Key Modification Biological Impact
3-(4-Chlorophenyl) derivativeChlorine substitutionEnhanced antimicrobial activity
N-(2-Methylphenyl) variantMethyl positioningReduced cytotoxicity in normal cells

Q. How can molecular targets and mechanisms of action be identified?

Use integrated approaches:

  • Computational docking : Predict binding to kinase domains (e.g., EGFR) using AutoDock Vina .
  • Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .
  • Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., CDK2, Aurora B) .

Q. What experimental designs are recommended for in vivo toxicity profiling?

  • Acute toxicity : OECD 423 guidelines in rodents (dose escalation up to 1000 mg/kg) .
  • Subchronic studies : 28-day repeated dosing with histopathology and serum biochemistry .
  • Genotoxicity : Ames test and micronucleus assay to rule out mutagenicity .

Q. How do computational methods predict stability and interactions?

  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability .
  • DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps (B3LYP/6-31G*) to predict reactivity .

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